molecular formula C18H18FNO2 B2996812 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide CAS No. 1421476-10-9

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide

Cat. No.: B2996812
CAS No.: 1421476-10-9
M. Wt: 299.345
InChI Key: ZEJDKEWVNPYABP-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a cyclopropyl group, a hydroxy group, and a fluorobenzamide moiety, makes it a valuable tool for exploring new possibilities in drug synthesis, material science, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the hydroxy group: This step often involves the hydroxylation of the cyclopropyl group using oxidizing agents like osmium tetroxide or potassium permanganate.

    Attachment of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the fluorobenzamide moiety: This involves the reaction of 2-fluorobenzoic acid with an appropriate amine, followed by coupling with the cyclopropyl-2-hydroxy-2-phenylethyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules, facilitating the formation of stereotriads and functionalized cyclopropanes.

    Biology: Employed in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide

Uniqueness

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide stands out due to the presence of the fluorobenzamide moiety, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-9-5-4-8-15(16)17(21)20-12-18(22,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,22H,10-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJDKEWVNPYABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CC=C2F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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